2-Bromo-5-fluorobenzyl bromide
Overview
Description
Mechanism of Action
Target of Action
2-Bromo-5-fluorobenzyl bromide is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals
Mode of Action
It is known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions . In these reactions, the bromine atom attached to the benzyl group can be replaced by a nucleophile, leading to the formation of a new bond.
Biochemical Pathways
It is used as an intermediate in the synthesis of benzazepines , which are known to interact with various biochemical pathways, including those involving dopamine and serotonin receptors.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry condition and is incompatible with strong oxidizing agents . It is also important to ensure adequate ventilation when handling this compound due to its potential toxicity .
Biochemical Analysis
Biochemical Properties
It is known to be used in the alkylation of β-amino esters to yield Benzazepines
Molecular Mechanism
It is known to participate in free radical reactions . In these reactions, 2-Bromo-5-fluorobenzyl bromide can lose a bromo atom, leaving behind a radical that can interact with other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluorobenzyl bromide can be synthesized through the bromination of 5-fluorobenzyl alcohol. The reaction typically involves the use of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) as brominating agents . The reaction is carried out under controlled conditions to ensure the selective bromination of the benzyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN₃), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Suzuki-Miyaura coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate (K₂CO₃), and a boronic acid or ester.
Major Products Formed
Nucleophilic substitution: The major products are substituted benzyl derivatives, depending on the nucleophile used.
Suzuki-Miyaura coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Bromo-5-fluorobenzyl bromide is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzyl bromide
- 2-Bromo-3-fluorobenzyl bromide
- 2-Bromo-6-fluorobenzyl bromide
Uniqueness
2-Bromo-5-fluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl ring. This unique arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLWYKAZAVYQIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333756 | |
Record name | 2-Bromo-5-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112399-50-5 | |
Record name | 2-Bromo-5-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(bromomethyl)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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